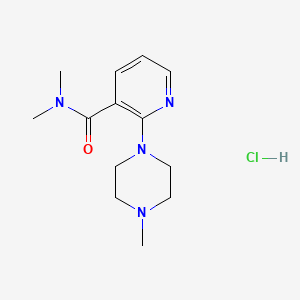
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H20N4O·HCl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride typically involves the reaction of nicotinic acid with dimethylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using optimized reaction conditions. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the product. The reaction is typically conducted in a cleanroom environment to prevent contamination and ensure the safety of the workers.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
Nicotinamide: Similar in structure but lacks the piperazine moiety.
N,N-Dimethyl-3-pyridinecarboxamide: Similar but without the 4-methylpiperazine group.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a pyridine ring, a carboxamide group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
属性
CAS 编号 |
52943-16-5 |
|---|---|
分子式 |
C13H21ClN4O |
分子量 |
284.78 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H20N4O.ClH/c1-15(2)13(18)11-5-4-6-14-12(11)17-9-7-16(3)8-10-17;/h4-6H,7-10H2,1-3H3;1H |
InChI 键 |
OWONSDOBFNCICY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C(=O)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formaldehyde, [3H]](/img/structure/B13770156.png)
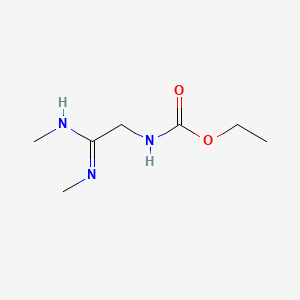

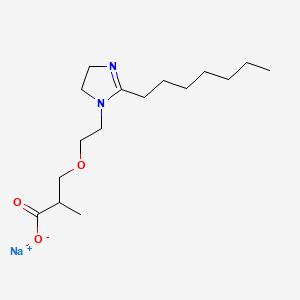
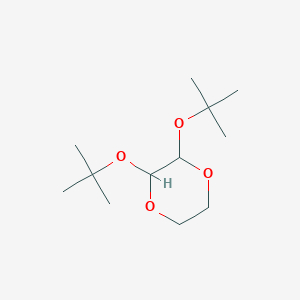

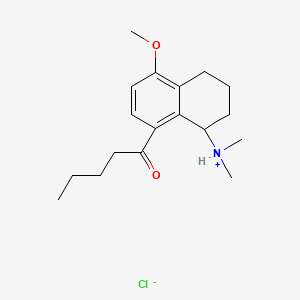
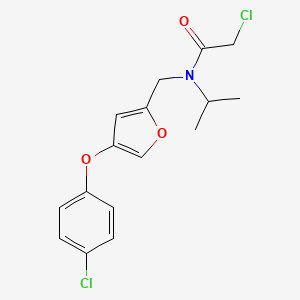
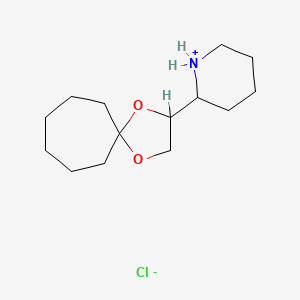

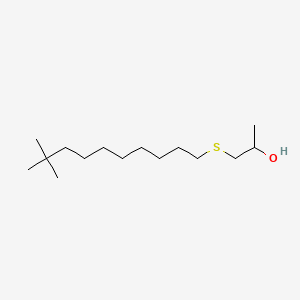
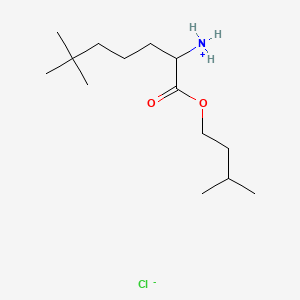
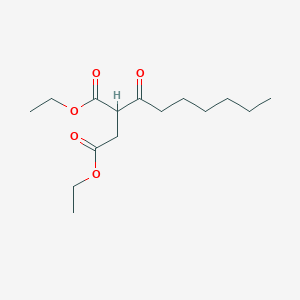
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
